Methyl ({5-[3-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate
Description
Methyl ({5-[3-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate is a 1,3,4-oxadiazole derivative characterized by a sulfanylacetate ester moiety and a 3-(azepan-1-ylsulfonyl)phenyl substituent at the 5-position of the oxadiazole ring. The azepane sulfonyl group introduces a bulky, lipophilic seven-membered ring system, which may influence solubility, bioavailability, and receptor binding compared to simpler substituents.
Properties
IUPAC Name |
methyl 2-[[5-[3-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5S2/c1-24-15(21)12-26-17-19-18-16(25-17)13-7-6-8-14(11-13)27(22,23)20-9-4-2-3-5-10-20/h6-8,11H,2-5,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLXWKRSIPJZNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NN=C(O1)C2=CC(=CC=C2)S(=O)(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl ({5-[3-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate is a compound of interest due to its potential biological activities, particularly in the context of metabolic disorders and enzyme inhibition. This article explores its synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 397.5 g/mol. The structure features an oxadiazole ring, which is known for its diverse biological activities.
1. Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. A study involving substituted phenyl[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetates demonstrated good to excellent alkaline phosphatase inhibitory activity, especially in compounds similar to this compound .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Activity | IC50 (µM) |
|---|---|---|
| 9a | Moderate | 12.5 |
| 9b | Good | 8.0 |
| 9h | Excellent | 2.5 |
2. Enzyme Inhibition
This compound has been studied for its potential to inhibit alkaline phosphatase (ALP), an enzyme linked with various metabolic processes. The compound's structure suggests that it may interact with the enzyme's active site, leading to inhibition.
Case Study: Alkaline Phosphatase Inhibition
A recent study synthesized several oxadiazole derivatives and tested their effects on ALP. Among these, compounds with structural similarities to this compound showed promising results in inhibiting ALP activity .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
Potential Mechanisms Include:
- Inhibition of Enzymatic Activity: Similar compounds have shown the ability to bind to the active sites of enzymes like ALP.
- Antimicrobial Properties: The presence of the oxadiazole moiety suggests a mechanism involving disruption of microbial cell walls or interference with metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical differences between Methyl ({5-[3-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate and structurally related compounds:
*Calculated based on formula C₁₉H₂₄N₄O₅S₂.
Key Observations
Substituent Effects on Lipophilicity: The azepane sulfonyl group in the target compound introduces significant bulk and polarity compared to simpler substituents like methylsulfanyl (C₁₃H₁₄N₂O₃S₂, ) or trimethoxyphenyl (C₁₇H₂₂N₂O₅S, ). This may enhance binding to hydrophobic enzyme pockets but reduce aqueous solubility.
Biological Activity Trends: Compounds with alkyl/arylthio groups (e.g., ) show antibacterial activity against S. aureus and B. subtilis with low hemolytic activity, suggesting that the sulfanyl linkage is critical for selective toxicity. The azepane sulfonyl group may further modulate selectivity.
The azepane sulfonyl group may similarly enhance interactions with catalytic sites. Bulky substituents (e.g., trimethoxyphenyl in ) are associated with antifungal activity, suggesting the target compound’s azepane group could be explored for analogous applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
